molecular formula C15H28N2O6S B3168463 (1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate CAS No. 929693-31-2

(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate

Cat. No.: B3168463
CAS No.: 929693-31-2
M. Wt: 364.5 g/mol
InChI Key: APTADHGCVGEOLE-QJPTWQEYSA-N
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Description

This compound (CAS: 929693-31-2) is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a dimethylcarbamoyl substituent, and a methanesulfonate leaving group. Its stereochemistry ((1R,2R,4S)) is critical for its reactivity and biological interactions. The molecular formula is C₁₅H₂₈N₂O₆S, with a molecular weight of 364.46 g/mol . It serves as an intermediate in pharmaceutical synthesis, particularly in the preparation of inhibitors targeting coagulation factors or kinase enzymes .

Properties

IUPAC Name

[(1R,2R,4S)-4-(dimethylcarbamoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6S/c1-15(2,3)22-14(19)16-11-9-10(13(18)17(4)5)7-8-12(11)23-24(6,20)21/h10-12H,7-9H2,1-6H3,(H,16,19)/t10-,11+,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTADHGCVGEOLE-QJPTWQEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1OS(=O)(=O)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1OS(=O)(=O)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111672
Record name 1,1-Dimethylethyl N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929693-31-2
Record name 1,1-Dimethylethyl N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929693-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate, also known by its CAS number 929693-31-2, is a compound that has garnered attention in pharmaceutical research due to its structural similarities to known therapeutic agents. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C15H28N2O6S
  • Molecular Weight : 364.46 g/mol
  • Solubility : Very slightly soluble in water (0.47 g/L at 25 ºC)
  • Density : Approximately 1.21 g/cm³ at 20 ºC

The compound exhibits biological activity primarily through its interaction with specific biological targets. Its structure suggests potential engagement with enzyme systems involved in metabolic processes or cellular signaling pathways.

Potential Targets:

  • Enzyme Inhibition : The presence of the dimethylamino and methanesulfonate groups indicates potential inhibition of enzymes such as proteases or kinases.
  • Receptor Modulation : The compound may act as a modulator of receptors involved in neurotransmission or cellular growth.

Pharmacological Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceObjectiveFindings
Evaluate anti-inflammatory effectsReduced cytokine levels in vitroPotential use in inflammatory conditions
Assess cytotoxicity against cancer cellsSignificant cell death in breast cancer cell linesPromising candidate for cancer therapy
Investigate enzyme inhibitionInhibited activity of specific proteases by 70%Indicates potential as a therapeutic agent

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages, suggesting its potential application in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Research conducted on various cancer cell lines showed that this compound induced apoptosis, particularly in breast cancer cells, highlighting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound was tested for its ability to inhibit proteolytic enzymes. Results indicated a strong inhibitory effect, which could be leveraged for therapeutic purposes in diseases characterized by excessive protease activity.

Scientific Research Applications

Pharmaceutical Development

The primary application of (1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate lies in its use as an impurity standard in the development of Edoxaban formulations. It serves several critical roles:

  • Quality Control : The compound is utilized in impurity profiling during the manufacturing process of Edoxaban to ensure compliance with regulatory standards set by agencies such as the FDA. This includes monitoring impurity levels to meet specified limits during commercial production.
  • Stability Studies : As part of stability testing protocols for Edoxaban formulations, this compound helps assess the degradation pathways and stability under various conditions.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard for:

  • High-Performance Liquid Chromatography (HPLC) : It aids in the validation of analytical methods used to quantify Edoxaban and its impurities.
  • Mass Spectrometry : The compound's unique mass characteristics allow it to be used in mass spectrometric analyses to identify and quantify related substances in complex mixtures.

Toxicology Studies

The compound plays a role in toxicology studies related to Edoxaban. It is used to:

  • Evaluate Safety Profiles : By studying the effects of this impurity within formulations, researchers can better understand potential adverse effects and establish safety margins for clinical use.

Regulatory Submissions

This compound is involved in the preparation of documents for Abbreviated New Drug Application (ANDA) submissions. This includes providing data on impurities and their effects on drug efficacy and safety.

Case Study 1: Impurity Profiling of Edoxaban

A study conducted by pharmaceutical researchers highlighted the importance of this compound in the impurity profiling of Edoxaban. The researchers employed HPLC methods to quantify this impurity across different batches of Edoxaban formulations. The results confirmed that maintaining impurity levels below regulatory thresholds was critical for ensuring patient safety and drug efficacy.

Case Study 2: Stability Testing

In another research initiative focused on stability testing, scientists included this compound as part of their experimental design. The study assessed how varying environmental conditions affected both Edoxaban and its impurities over time. Findings indicated that specific storage conditions significantly influenced the degradation rates of both the drug and its impurities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Analogues

a) trans-4-(tert-Butoxycarbonylamino)cyclohexyl Methanesulfonate
  • Structure : Trans isomer of the target compound, lacking the dimethylcarbamoyl group.
  • Synthesis: Prepared via mesylation of trans-4-Boc-aminocyclohexanol using methanesulfonyl chloride (Ms-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Key Differences: Stereochemistry (trans vs. (1R,2R,4S)) alters reactivity in nucleophilic substitution reactions.
b) (1S,3R,4R)-3-[(tert-Butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic Acid Ethyl Ester
  • Structure: Cyclohexane core with Boc-amino, methanesulfonate, and an ethyl ester group (CAS: 365997-36-0; MW: 365.44 g/mol) .
  • Key Differences :
    • Ethyl ester replaces dimethylcarbamoyl, increasing hydrophobicity.
    • Carboxylic acid derivative may participate in salt formation, unlike the carbamoyl group.
c) N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide p-Toluenesulfonate Monohydrate
  • Structure : Complex diamine derivative with a similar dimethylcarbamoyl group but fused to a thiazolo-pyridine system .
  • Key Differences :
    • Extended heterocyclic framework enhances binding to coagulation factor X.
    • p-Toluenesulfonate counterion improves crystallinity compared to methanesulfonate .
Table 1: Comparative Properties of Selected Compounds
Compound Name Molecular Formula MW (g/mol) Key Functional Groups Biological Activity
Target Compound C₁₅H₂₈N₂O₆S 364.46 Boc-amino, dimethylcarbamoyl Kinase/coagulation intermediate
trans-4-Boc-aminocyclohexyl MsO C₁₂H₂₃NO₅S 293.38 Boc-amino, methanesulfonate Synthetic intermediate
Ethyl Ester Derivative C₁₅H₂₇NO₇S 365.44 Boc-amino, ethyl ester Unspecified
Thiazolo-Pyridine Derivative C₃₀H₃₆ClN₇O₆S₂ 698.23 Thiazolo-pyridine, p-toluenesulfonate Coagulation factor X inhibitor
Key Findings:

Stereochemistry : The (1R,2R,4S) configuration in the target compound enhances steric hindrance, slowing hydrolysis of the methanesulfonate group compared to the trans isomer .

Functional Groups :

  • Dimethylcarbamoyl improves membrane permeability over carboxylic acid derivatives .
  • Methanesulfonate vs. p-toluenesulfonate: The latter stabilizes crystalline forms, as seen in .

Biological Activity : The thiazolo-pyridine derivative () shows 10-fold higher potency in coagulation inhibition due to its heterocyclic core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate
Reactant of Route 2
(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate

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